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Cat. No.: B2472821 Get Quote

An Important Note on Data Availability: Extensive searches of scientific literature and chemical

databases did not yield a complete, publicly available set of experimental Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data specifically for 4-Amino-2-
methylpyridazin-3(2H)-one. This suggests that while the pyridazinone scaffold is of significant

interest in medicinal chemistry, the detailed spectroscopic characterization of this particular

unsubstituted compound is not widely published.

To fulfill the objective of providing an in-depth technical guide for researchers, this document

will instead focus on the spectroscopic analysis of a closely related, well-characterized

derivative: 4-Amino-6-phenyl-2-methylpyridazin-3(2H)-one. The principles of spectral

interpretation and experimental design discussed herein are directly applicable to the target

compound and the broader class of pyridazinone derivatives. By examining a structurally

similar molecule with available data, we can provide valuable, field-proven insights into the

characterization of this important heterocyclic core.

Introduction to Pyridazinone Core Spectroscopy
The pyridazin-3(2H)-one ring system is a prevalent scaffold in medicinal chemistry, exhibiting a

wide range of biological activities.[1] Its characterization is fundamental to drug discovery and

development, with NMR, IR, and MS spectroscopy serving as the primary tools for structural

elucidation and purity assessment. The interpretation of these spectra relies on understanding
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the influence of the heterocyclic ring, the amide functionality, the amino substituent, and in the

case of our model compound, the phenyl group.

Molecular Structure and Analysis Workflow
The structural analysis of a novel or synthesized compound like 4-Amino-6-phenyl-2-

methylpyridazin-3(2H)-one follows a logical workflow that integrates data from multiple

spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for Spectroscopic Analysis.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

organic compounds. For our model compound, both ¹H and ¹³C NMR provide critical

information about the chemical environment of each atom.

¹H NMR (Proton NMR) Spectroscopy
Proton NMR reveals the number of different types of protons, their electronic environments,

and their proximity to other protons.

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a

small sample (2-5 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and

acquiring the spectrum on a 400 MHz or higher spectrometer. The choice of solvent is critical,

as it can influence the chemical shifts of labile protons (e.g., -NH₂).

Data Interpretation: While specific data for the unsubstituted compound is unavailable, for the

related 4-Amino-6-(4-aminophenyl)-2-methylpyridazin-3(2H)-one, the ¹H NMR spectrum (in

DMSO-d₆) shows a singlet for the N-CH₃ protons at approximately 3.65 ppm.[2] The amino

group protons (-NH₂) typically appear as a broad singlet that is exchangeable with D₂O.[3] The

protons on the pyridazinone and any aromatic rings will have distinct chemical shifts and

coupling patterns that are crucial for confirming the substitution pattern.

¹³C NMR (Carbon-13) NMR Spectroscopy
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¹³C NMR spectroscopy provides information about the different carbon environments in the

molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as

the ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is usually

required.

Data Interpretation: In pyridazinone derivatives, the carbonyl carbon (C=O) is highly deshielded

and appears at a characteristic downfield chemical shift, often in the range of 155-170 ppm.[3]

[4] Aromatic carbons resonate in the 110-150 ppm region, while the N-methyl carbon will be

significantly more upfield. The specific chemical shifts are highly dependent on the substituents

on the pyridazinone ring.[5]

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Pyridazinone Derivative

Carbon Environment Approximate Chemical Shift (ppm)

C=O (Amide) 167.39

Aromatic/Heterocyclic C 110.42 - 155.53

N-CH₃ 20.24

(Data derived from a related compound, 4-

ureido-6-phenyl-2-methylpyridazin-3(2H)-one)[4]

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule

based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin

film.

Data Interpretation: For a 4-Amino-2-methylpyridazin-3(2H)-one structure, the IR spectrum

would be expected to show several key absorption bands.
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Table 2: Expected IR Absorption Bands

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

N-H (Amino) Stretching
3300 - 3500 (typically two

bands)

C-H (Aromatic/Heterocyclic) Stretching ~3000 - 3100

C-H (Aliphatic -CH₃) Stretching ~2850 - 2960

C=O (Amide) Stretching ~1650 - 1680

C=N / C=C Stretching ~1500 - 1600

The strong absorption from the amide C=O stretch is a particularly diagnostic feature for this

class of compounds.[3] The presence of N-H stretching bands confirms the amino group.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. It can also reveal structural information through the analysis of fragmentation

patterns.

Experimental Protocol: Mass spectra are typically acquired using techniques like Electrospray

Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is a soft ionization

technique that is well-suited for polar molecules like pyridazinones and often results in a

prominent protonated molecular ion peak [M+H]⁺.[4]

Data Interpretation: The primary piece of information from the mass spectrum is the molecular

ion peak, which confirms the molecular weight of the compound. For 4-Amino-2-
methylpyridazin-3(2H)-one (C₅H₇N₃O), the expected exact mass is approximately 125.0589

g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern can also be diagnostic. Common fragmentation pathways for related

structures may involve the loss of small neutral molecules or cleavage of substituents from the

pyridazinone core.
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Caption: Potential MS Fragmentation Pathways.

Conclusion
While a complete experimental dataset for 4-Amino-2-methylpyridazin-3(2H)-one is not

readily available in the public domain, a comprehensive understanding of its spectroscopic

properties can be achieved by analyzing closely related, well-documented derivatives. The

principles outlined in this guide for NMR, IR, and MS analysis provide a robust framework for

the structural elucidation and characterization of this important class of heterocyclic

compounds. Researchers working on novel pyridazinone derivatives can apply these

methodologies to confidently determine the structure and purity of their synthesized molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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